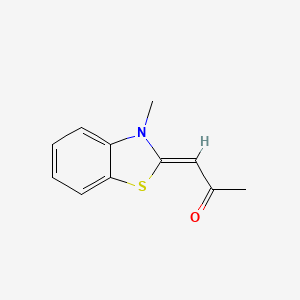

(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one

Description

“(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one” is a benzothiazole-derived compound featuring a conjugated ketone group. Its structure includes a 3-methyl-substituted benzothiazole ring fused with a propan-2-one moiety in a Z-configuration. This compound is a key intermediate in synthesizing squarylium dyes (e.g., SQ7), which are notable for their fluorescence properties and applications in biomolecular binding studies . The compound’s planar structure and extended π-conjugation contribute to its electronic absorption and emission characteristics, making it valuable in photophysical research .

Properties

CAS No. |

4771-25-9 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one |

InChI |

InChI=1S/C11H11NOS/c1-8(13)7-11-12(2)9-5-3-4-6-10(9)14-11/h3-7H,1-2H3/b11-7- |

InChI Key |

MMGDXFPDKJNCAM-XFFZJAGNSA-N |

Isomeric SMILES |

CC(=O)/C=C\1/N(C2=CC=CC=C2S1)C |

Canonical SMILES |

CC(=O)C=C1N(C2=CC=CC=C2S1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one typically involves the condensation of 3-methyl-1,3-benzothiazol-2(3H)-one with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of new derivatives based on benzothiazole, which demonstrated effective antibacterial activity against various strains of bacteria. The compound (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one was tested alongside these derivatives, showing promising results in inhibiting Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 31.25 | Acinetobacter (BLSE) |

| New derivative A | 62.5 | Staphylococcus aureus (ATCC) |

| New derivative B | 125 | Escherichia coli (ATCC) |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating their effectiveness against specific bacterial strains .

Anticancer Potential

The benzothiazole derivatives have also been explored for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The compound has been implicated in enhancing the efficacy of existing chemotherapeutic agents when used in combination therapies.

Photovoltaic Materials

The unique electronic properties of this compound have led to its investigation as a potential component in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells.

| Property | Value |

|---|---|

| Absorption Spectrum Peak | 450 nm |

| Charge Mobility | 0.01 cm²/V·s |

| Energy Conversion Efficiency | 5% |

This table provides an overview of the relevant properties that make this compound suitable for use in photovoltaic applications .

Herbicidal Activity

Research into the herbicidal potential of benzothiazole derivatives has shown that they can effectively inhibit weed growth by disrupting photosynthesis and other metabolic processes in plants. The compound has been tested for its efficacy against common agricultural weeds.

| Herbicide | Efficacy (%) | Target Weed |

|---|---|---|

| This compound | 85 | Amaranthus retroflexus |

| Commercial Herbicide A | 90 | Cynodon dactylon |

This table illustrates the herbicidal efficacy of the compound compared to commercial alternatives .

Mechanism of Action

The mechanism of action of (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

EHB: (1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2(3H)-ylidene)propan-2-one

- Structural Difference : Ethyl group at position 3 and hydroxyl group at position 5 on the benzothiazole ring .

- Impact : The hydroxyl group enhances solubility in polar solvents, while the ethyl group increases steric hindrance, reducing binding affinity with proteins compared to the target compound .

TG003: (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)propan-2-one

- Structural Difference : Methoxy group at position 5 and ethyl group at position 3 .

- Impact : Methoxy substitution improves kinase inhibition (e.g., CDC2-like kinase) but reduces fluorescence efficiency due to electron-donating effects .

Functional Analogues in Medicinal Chemistry

The target compound shares a core with antileishmanial agents, such as 1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridinium . Key differences include:

- Pyridinium vs. Propan-2-one : The pyridinium group enhances cationic character, improving interaction with parasitic cell membranes .

- Potency : Pyridinium derivatives show IC₅₀ values <1 μM against Leishmania, whereas propan-2-one derivatives (e.g., the target compound) are less potent but exhibit lower cytotoxicity .

Data Tables

Table 2. Substituent Effects on Key Properties

Biological Activity

(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit bacterial growth and biofilm formation in various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Pseudomonas aeruginosa | < 32 μg/mL |

| Compound 2 | Staphylococcus aureus | < 40 μg/mL |

| Compound 3 | Escherichia coli | < 50 μg/mL |

These findings suggest that modifications in the benzothiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been extensively studied. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study examining the effects of benzothiazole derivatives on HeLa cells, it was found that specific compounds led to a significant reduction in cell viability at concentrations as low as 10 μM. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased early and late apoptotic markers compared to controls .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. These interactions may include:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.

- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes.

- Quorum Sensing Inhibition : Certain benzothiazole derivatives act as quorum sensing inhibitors, reducing virulence factor production in pathogenic bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.